molecular formula C9H9IO5 B14461856 Acetic acid;6-iodo-1,3-benzodioxol-5-ol CAS No. 67467-12-3

Acetic acid;6-iodo-1,3-benzodioxol-5-ol

Katalognummer: B14461856
CAS-Nummer: 67467-12-3
Molekulargewicht: 324.07 g/mol
InChI-Schlüssel: SZGAYZRUKWZVST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;6-iodo-1,3-benzodioxol-5-ol is a compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes an acetic acid moiety and a benzodioxole ring substituted with an iodine atom at the 6th position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the esterification of 3,4-(methylenedioxy)phenylacetic acid to form methyl 3,4-(methylenedioxy)phenylacetate, which is then iodinated using iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;6-iodo-1,3-benzodioxol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzodioxole derivatives.

Wissenschaftliche Forschungsanwendungen

Acetic acid;6-iodo-1,3-benzodioxol-5-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of acetic acid;6-iodo-1,3-benzodioxol-5-ol involves its interaction with specific molecular targets. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound can exert anti-inflammatory and analgesic effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetic acid;6-iodo-1,3-benzodioxol-5-ol is unique due to the presence of both the iodine atom and the acetic acid group, which confer specific chemical and biological properties. The iodine atom can participate in various substitution reactions, while the acetic acid group can enhance the compound’s solubility and reactivity in certain contexts .

Eigenschaften

CAS-Nummer

67467-12-3

Molekularformel

C9H9IO5

Molekulargewicht

324.07 g/mol

IUPAC-Name

acetic acid;6-iodo-1,3-benzodioxol-5-ol

InChI

InChI=1S/C7H5IO3.C2H4O2/c8-4-1-6-7(2-5(4)9)11-3-10-6;1-2(3)4/h1-2,9H,3H2;1H3,(H,3,4)

InChI-Schlüssel

SZGAYZRUKWZVST-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.C1OC2=C(O1)C=C(C(=C2)O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.